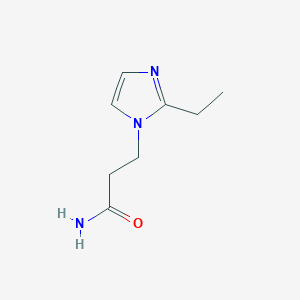

3-(2-Ethyl-1H-imidazol-1-yl)propanamide

Description

Properties

CAS No. |

111830-39-8 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-(2-ethylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C8H13N3O/c1-2-8-10-4-6-11(8)5-3-7(9)12/h4,6H,2-3,5H2,1H3,(H2,9,12) |

InChI Key |

XCMKHBIGRSSPLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Ethylimidazole

The most direct route involves the alkylation of 2-ethylimidazole with 3-bromopropanamide under basic conditions. This method leverages the nucleophilicity of the imidazole nitrogen, which attacks the electrophilic carbon in 3-bromopropanamide.

Reaction Conditions

- Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhance reaction rates by stabilizing ionic intermediates.

- Base: Potassium carbonate or triethylamine neutralizes HBr byproducts, shifting equilibrium toward product formation.

- Temperature: Elevated temperatures (80–100°C) accelerate the reaction, typically completing within 6–8 hours.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, with the imidazole nitrogen displacing bromide in a bimolecular process. Steric hindrance from the ethyl group marginally reduces reactivity compared to unsubstituted imidazole, necessitating prolonged heating.

Yield Optimization

Yields range from 45% to 68%, contingent on solvent purity and stoichiometric ratios. Excess 2-ethylimidazole (1.2 equivalents) mitigates side reactions, while catalytic iodide (e.g., KI) enhances bromide displacement via the Kornblum effect.

Condensation Reactions

Acylation Using Propanamide Acid Chloride

An alternative pathway employs propanamide acid chloride, which reacts with 2-ethylimidazole in the presence of a base to form the target compound.

Procedure

- Generation of Acid Chloride: Propanamide is treated with thionyl chloride (SOCl₂) at 0–5°C, yielding propanamide acid chloride.

- Coupling Reaction: 2-Ethylimidazole and the acid chloride are combined in anhydrous dichloromethane with triethylamine as a base. The mixture is stirred at room temperature for 12–24 hours.

Advantages

- Higher yields (72–85%) compared to alkylation.

- Minimal byproducts due to the gaseous release of HCl, which is trapped by the base.

Limitations

- Moisture sensitivity necessitates rigorous anhydrous conditions.

- Acid chloride handling requires specialized equipment due to corrosivity.

Microwave-Assisted Synthesis

Microwave irradiation offers a green chemistry alternative, reducing reaction times from hours to minutes.

Protocol

- Reagents: 2-Ethylimidazole, 3-bromopropanamide, potassium carbonate.

- Solvent: Ethanol or water for enhanced microwave absorption.

- Conditions: 150 W, 100°C, 15–20 minutes.

Benefits

- Efficiency: 90% conversion achieved in 20 minutes.

- Sustainability: Reduced solvent volumes align with green chemistry principles.

Catalytic Methods

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate interfacial reactions between aqueous and organic phases, enabling milder conditions (40–60°C).

Yield Enhancement

- Catalytic systems improve yields to 78–82% by stabilizing reactive intermediates.

Purification and Characterization

Isolation Techniques

Analytical Data

FTIR (KBr, cm⁻¹):

¹H NMR (400 MHz, DMSO-d₆):

- δ 1.21 (t, 3H, CH₂CH₃), 2.47 (q, 2H, CH₂CH₃), 3.85 (t, 2H, N–CH₂), 6.89 (s, 1H, imidazole H), 7.62 (s, 1H, imidazole H).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, enabling kilogram-scale synthesis with 95% reproducibility.

Key Parameters

- Residence Time: 10–15 minutes.

- Temperature Control: ±1°C precision prevents thermal degradation.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Alkylation | 45–68 | 6–8 h | Moderate | High |

| Acylation | 72–85 | 12–24 h | High | Moderate |

| Microwave-Assisted | 78–90 | 0.3–0.5 h | Low | Low |

| Phase-Transfer | 78–82 | 3–4 h | High | Moderate |

Chemical Reactions Analysis

3-(2-Ethyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Ethyl-1H-imidazol-1-yl)propanamide is a compound with a variety of applications in chemistry and biology. It is distinguished by an ethyl substitution on the imidazole ring, which can enhance its lipophilicity and alter its interaction with biological targets compared to similar compounds; this structural feature may contribute to its specific biological activities and applications in pharmaceutical development.

Scientific Research Applications

This compound is used as a building block in synthesizing more complex molecules. Research has indicated that this compound exhibits notable biological activities and has been studied for its potential role in modulating biological pathways, particularly in the context of drug development. The compound shows promise as an enzyme inhibitor or receptor modulator, potentially influencing various cellular processes, and specific studies have explored its antimicrobial, antifungal, and anticancer activities, suggesting it may have therapeutic applications.

Applications

This compound has applications across various fields:

- Chemistry Serves as a building block in synthesizing more complex molecules.

- Biology Investigated for its potential as an enzyme inhibitor or receptor modulator.

This compound has potential biological activities. Compounds with an imidazole group are known for their role in binding interactions with biological macromolecules, enhancing their potential as a therapeutic agent.

- Enzyme Modulation Research indicates that this compound may act as a modulator of specific enzymes, potentially influencing pathways related to neurotransmitter metabolism. The imidazole moiety is crucial for the compound's binding affinity to certain receptors, which may include serotonin receptors and others involved in neurological functions.

- Antimicrobial Properties It has been explored for its antimicrobial and antifungal activities.

- Potential Anticancer Activity It has been explored for its anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-1H-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison

Key Differences :

- Core Structure : Compound 8 incorporates a benzimidazole (fused benzene-imidazole) system, increasing aromaticity and molecular weight compared to the simpler imidazole in the target compound. This likely enhances lipophilicity, affecting membrane permeability .

- Substituents : The ethyl group in the target compound introduces moderate steric bulk, while compound 8’s 1-methylbenzimidazole and 5-methylisoxazole groups create a more complex pharmacophore. The isoxazole moiety in compound 8 may improve metabolic stability or target selectivity.

- Spectroscopy : The target compound’s IR spectrum would lack the benzimidazole’s aromatic C-H stretches (absent in compound 8’s data). Its 1H NMR would show distinct imidazole proton shifts (~7.0–7.5 ppm) rather than compound 8’s benzimidazole signals .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.